1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique bicyclic structure, which includes a pyridine and oxazepine moiety, contributing to its biological activity. The compound is often studied for its pharmacological properties, particularly in the context of antiviral activity and as a potential therapeutic agent.
The compound is cataloged under the Chemical Abstracts Service with the number 2320224-87-9 and is available from various chemical suppliers, such as Life Chemicals Inc. . Its synthesis and characterization have been documented in patents and scientific literature, highlighting its relevance in drug discovery and development .
1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride falls under the category of heterocyclic compounds, specifically those containing nitrogen and oxygen in their ring structures. It is classified as a carbamoylpyridone derivative, which has shown promise in pharmacological applications due to its ability to interact with biological targets.
The synthesis of 1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride can be approached through several methods. One notable method involves the cyclization of appropriate precursors that contain both pyridine and oxazepine functionalities.
A detailed synthetic route may involve:
The molecular structure of 1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride can be represented by its IUPAC name and structural formula.
The compound's melting point, boiling point, and solubility characteristics are crucial for understanding its behavior in biological systems. While specific data may vary based on purity and preparation methods, it is generally characterized as a solid at room temperature with moderate solubility in polar solvents.
1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride can undergo various chemical reactions that are essential for its functionalization or degradation.
These reactions can be optimized by adjusting solvent systems, temperatures, and catalyst types to achieve desired yields and selectivity.
The mechanism of action for 1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride involves its interaction with specific biological targets.
The compound is believed to exert its effects through:
Research indicates that compounds similar to 1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride exhibit significant antiviral activity in vitro and in vivo models .
Understanding the physical and chemical properties of 1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride is essential for its application in research.
1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride has several scientific applications:
The synthesis of 1-methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hinges on efficient bicyclic framework construction through intramolecular cyclization. Two predominant strategies dominate modern approaches:
Tandem C-N Coupling/C-H Carbonylation: This one-pot methodology employs copper catalysis (CuI) with 2-(2-dimethylamino-vinyl)-1H-inden-1-ol ligands under CO₂ atmosphere. Optimized at 100°C in DMSO with Cs₂CO₃ base, it achieves ring closure via sequential amination and carbonylation, yielding the pyridine-oxazepine core in ≤85% efficiency. The mechanism involves Cuᴵ/Cuᴵᴵᴵ oxidative addition and reductive elimination steps [4] [6].
Thermally-Driven Ring Closure: Non-catalytic routes utilize activated esters (e.g., chloroacetyl derivatives) of piperidine precursors. Cyclization occurs at 80–120°C in polar aprotic solvents, with microwave assistance reducing reaction times by 60%. Post-optimization, this method achieves >90% conversion but requires stringent temperature control to suppress dimerization [6].
Critical to both approaches is the trans-fused ring conformation, verified by ¹³C NMR coupling constants (J = 8–12 Hz) and NOESY correlations. Table 1 compares key cyclization parameters.
Table 1: Cyclization Strategies for Bicyclic Framework Synthesis
Method | Catalyst/Reagent | Temperature | Yield (%) | Key Advantage |
---|---|---|---|---|
Cu-Catalyzed Tandem | CuI/L1/Cs₂CO₃ | 100°C | 81–85 | Single-pot operation |
Thermal Cyclization | Activated esters | 120°C | 88–92 | No transition metals |
Microwave-Assisted | K₂CO₃/DMF | 80°C | 90–94 | Reaction time < 30 min |
Reagent choice critically influences regioselectivity and yield during the annulation of the pyridine-oxazepine system:
N-Alkylating Agents: Isobutyl bromides or 2-methoxyethyl chlorides introduce steric and electronic diversity at N1. Isobutyl groups enhance ring strain relief during cyclization, improving yields to 92% compared to 78% for linear alkyl chains. Methoxyethyl variants require protective group strategies (e.g., silyl ethers) to prevent O-complexation with Cu catalysts [1] [2].
Heterocyclic Activators: N-Hydroxysuccinimide esters of 4-substituted nipecotic acids facilitate oxazepine ring closure. Electron-withdrawing groups (e.g., -COOMe) at C4 accelerate lactamization rates 3-fold versus electron-donating groups (-OMe), as quantified by kinetic studies [6].
Solvent Systems: DMF enables optimal solubilization of bicyclic intermediates, while DMSO enhances Cu catalyst turnover. Tetrahydrofuran causes premature precipitation of hydrochloride salts, reducing yields by 15–20% [4].
Table 2: Impact of N-Substituents on Cyclization Efficiency
N-Substituent | Cyclization Yield (%) | Reaction Time (h) | Byproduct Formation (%) |
---|---|---|---|
1-Methyl | 90 ± 2 | 4 | <5 |
1-Isobutyl | 92 ± 3 | 3.5 | 4 |
1-(2-Methoxyethyl) | 85 ± 4 | 6 | 12* |
1-Benzyl | 88 ± 2 | 5 | 7 |
Note: *Methoxyethyl groups generate 8–12% O-cyclized byproducts [1] [2]
Hydrochloride salt formation is the critical final step to enhance pharmaceutical applicability:
Acid Selection: Hydrogen chloride (g) in anhydrous ether provides superior crystallinity over acetic acid/HCl mixtures. Stoichiometric control (1.05–1.10 equiv HCl) prevents N-demethylation, a side reaction occurring at >1.2 equiv [1] [7].
Solvent Optimization: Ethanol/ethyl acetate (1:3) mixtures yield high-purity (>99%) crystals with defined morphology. Isopropanol induces needle-like crystals prone to electrostatic aggregation, complicating filtration [6].
Stability Metrics: The hydrochloride salt exhibits 12-month stability at 25°C/60% RH, with <0.5% degradation. Non-salt forms degrade >5% under identical conditions. XRPD confirms polymorphic stability (Form I) without phase transitions below 150°C [1] [7].
Salt formation increases aqueous solubility 50-fold (from 0.24 mg/mL to 12.1 mg/mL) at pH 6.5, facilitating biological testing.
Rigorous intermediate analysis ensures bicyclic framework integrity throughout synthesis:
Piperidine Precursors: 4-(Hydroxymethyl)piperidine intermediates are characterized by FT-IR (O-H stretch: 3200–3400 cm⁻¹) and ¹H NMR (δ 3.55 ppm, -CH₂OH). LC-MS tracking [M+H]⁺ ions prevents enolization or epimerization prior to cyclization [4] [6].
Lactamization Verification: Successful oxazepinone formation is confirmed by carbonyl stretches at 1680–1705 cm⁻¹ (FT-IR) and ¹³C NMR lactam peaks at δ 170–175 ppm. Trans-fusion is validated by NOESY (H4-H11 coupling) and J-resolved NMR [6].
Salt Analysis: Ion chromatography confirms chloride content within 99.0–101.0% of theoretical. DSC endotherms at 215 ± 5°C (dec.) confirm salt purity, with deviations indicating organic halide impurities [1] [7].
Translating laboratory synthesis to industrial production faces significant hurdles:
Catalyst Cost: Cuᴵ catalysts require strict ppm-level metal residue control (<10 ppm) in final APIs. Ligand L1 adds $120–150/kg to raw material costs, prompting investigations into heterogeneous Cu/C systems [4] [6].
Cyclization Exotherms: The tandem carbonylation releases 85 kJ/mol, necessitating jacketed reactors with precise temperature control (±2°C) to avoid oligomerization. Pilot studies show 500L reactors achieve 88% yield vs. 92% in lab-scale [6].
Crystallization Consistency: Salt polymorph control demands antisolvent addition rates of 5–10 L/min in 1000L vessels. Agglomeration occurs at >15 L/min, reducing bulk density by 30% and compromising filtration [1] [5].
Regulatory Constraints: Residual DMSO must be <500 ppm per ICH Q3C guidelines. Multistage vacuum stripping reduces DMSO to 200–300 ppm but extends processing times by 40% [4].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0